Torcetrapib - 262352-17-0

Torcetrapib

Catalog Number: EVT-286193
CAS Number: 262352-17-0
Molecular Formula: C26H25F9N2O4
Molecular Weight: 600.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Torcetrapib is a member of quinolines, a carbamate ester and a member of (trifluoromethyl)benzenes. It has a role as an anticholesteremic drug and a CETP inhibitor.
Torcetrapib (CP-529414, Pfizer) was developed to treat hypercholesterolemia but its development was halted in 2006 when phase III studies showed excessive mortality in the treatment group receiving a combination of atorvastatin and the study drug.
Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that reduces the heterotypic transfer of cholesteryl ester from HDL to LDL and/or VLDL. Torcetrapib failed in phase III trials due to excess deaths.
Molecular Structure Analysis

Torcetrapib possesses a complex molecular structure with several chiral centers. [ [] ] Its structure includes a tetrahydroquinoline core, substituted with various functional groups such as esters, amides, and trifluoromethyl groups. [ [] ] The specific arrangement of these groups contributes to its binding affinity towards CETP and influences its pharmacological activity. A detailed analysis of Torcetrapib's crystal structure and its interactions with CETP could provide further insights into its mechanism of action and guide the design of future CETP inhibitors.

Chemical Reactions Analysis

Limited information is available on specific chemical reactions involving Torcetrapib. Metabolic studies indicate that Torcetrapib undergoes extensive metabolism in various species, primarily through oxidative pathways. [ [], [] ] The major metabolic pathway involves the hydrolysis of the carbamate ester followed by oxidative cleavage, leading to the formation of quinoline metabolites and bis(trifluoromethyl)benzoic acid. [ [] ] Further investigation into the specific enzymes involved in Torcetrapib metabolism and the potential reactivity of its metabolites is warranted.

Mechanism of Action

Torcetrapib exerts its primary effect by inhibiting the activity of CETP, a plasma glycoprotein responsible for transferring cholesteryl esters from HDL to other lipoproteins like VLDL and LDL. [ [], [] ] By inhibiting CETP, Torcetrapib disrupts the reverse cholesterol transport pathway, leading to a significant increase in HDL-C levels and a moderate reduction in LDL-C levels. [ [], [], [] ] Although the desired outcome of raising HDL-C was achieved, Torcetrapib's off-target effects on blood pressure and aldosterone levels overshadowed its potential benefits. [ [], [], [] ]

Applications
  • Investigating CETP's role in lipid metabolism: Torcetrapib's potent CETP inhibition allowed researchers to study the complex role of CETP in lipoprotein metabolism and its impact on HDL-C and LDL-C levels. [ [] ]
  • Understanding the relationship between HDL-C and atherosclerosis: Studies employing Torcetrapib provided insights into the correlation between changes in HDL-C levels and the progression of atherosclerosis. [ [], [], [] ]
  • Developing new CETP inhibitors: The knowledge gained from Torcetrapib's successes and failures has been instrumental in guiding the design and development of newer CETP inhibitors with improved safety profiles. [ [], [] ]
  • Exploring alternative therapeutic targets for cardiovascular diseases: Torcetrapib's unexpected adverse effects have prompted researchers to explore alternative therapeutic targets beyond HDL-C elevation for combating cardiovascular diseases. [ [], [] ]
Future Directions
  • Developing safer CETP inhibitors: Future research should focus on designing CETP inhibitors devoid of the off-target effects observed with Torcetrapib, ensuring both efficacy and safety. [ [], [] ]
  • Elucidating the mechanisms underlying Torcetrapib's adverse effects: Further investigation is needed to fully understand the mechanisms behind Torcetrapib's impact on blood pressure, aldosterone levels, and other off-target effects. [ [], [] ]
  • Exploring alternative strategies for raising HDL-C: Researchers are exploring alternative approaches beyond CETP inhibition to increase HDL-C levels, potentially by targeting HDL functionality or promoting reverse cholesterol transport through other pathways. [ [], [] ]
  • Personalized medicine approaches: Future research might investigate if specific patient populations could benefit from CETP inhibition without experiencing the adverse effects seen with Torcetrapib, potentially through pharmacogenomic approaches. [ [], [] ]

Atorvastatin (Lipitor)

Compound Description: Atorvastatin, commercially known as Lipitor, is a statin medication primarily used to lower blood cholesterol levels and reduce the risk of cardiovascular disease. It functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. []

JNJ-28545595

Compound Description: JNJ-28545595 belongs to a structurally distinct class of CETP inhibitors compared to Torcetrapib. [] Like other CETP inhibitors, it raises HDL cholesterol levels. []

Relevance: JNJ-28545595 is significant because it did not impair endothelial function in a study where Torcetrapib showed detrimental effects on the endothelium. [] This suggests that the endothelial dysfunction observed with Torcetrapib might be an off-target effect specific to its chemical structure and not a class effect shared by all CETP inhibitors.

Dalcetrapib

Compound Description: Dalcetrapib is a CETP inhibitor that modulates CETP activity, leading to increased HDL cholesterol levels. It differs structurally from Torcetrapib. [, , ]

Relevance: Dalcetrapib is often compared with Torcetrapib, particularly in its effect on HDL cholesterol. Studies suggest that Dalcetrapib might have a more favorable effect on HDL functionality compared with Torcetrapib, potentially leading to better reverse cholesterol transport. [, ] Furthermore, unlike Torcetrapib, Dalcetrapib has not been associated with blood pressure increases in human studies, highlighting its potentially safer profile. []

Anacetrapib

Compound Description: Anacetrapib is another CETP inhibitor under investigation for its potential to raise HDL cholesterol levels and reduce cardiovascular risk. [, , , ] It is structurally similar to Torcetrapib but demonstrates a stronger binding affinity to CETP. []

Relevance: Similar to Dalcetrapib, Anacetrapib is compared to Torcetrapib in its effect on HDL metabolism and potential for cardiovascular benefit. Like Dalcetrapib, Anacetrapib has not shown an association with blood pressure elevation, making it a potentially safer alternative to Torcetrapib. [, ] Research suggests that Anacetrapib may also be more effective in raising HDL cholesterol levels compared with Torcetrapib. []

Evacetrapib

Compound Description: Evacetrapib is a CETP inhibitor that increases HDL cholesterol levels. [] It differs structurally from Torcetrapib.

Relevance: Evacetrapib is mentioned alongside other CETP inhibitors like anacetrapib and dalcetrapib as potentially safer alternatives to Torcetrapib. This is because, unlike Torcetrapib, Evacetrapib has not been observed to increase blood pressure in humans. []

Bistrifluoromethylbenzoic acid (M1)

Compound Description: Bistrifluoromethylbenzoic acid (M1) is a major metabolite of Torcetrapib formed through oxidative decarbamoylation followed by extensive oxidation. [, ]

Relevance: Identified as a significant circulating and excretory metabolite of Torcetrapib in multiple species, including mice, rats, and monkeys. [] The presence and levels of M1 are crucial in understanding the metabolic fate of Torcetrapib and potentially identifying species-specific differences in its metabolism.

Quinaldic Acid (M4)

Compound Description: Quinaldic acid (M4) is a major metabolite of Torcetrapib generated via oxidative decarbamoylation followed by further oxidation. [, ] It is further metabolized to form glucuronide and urea conjugates. []

Relevance: M4 and its conjugates are significant excretory metabolites of Torcetrapib in various species. [, ] Quantification of M4 in urine helps understand the extent of Torcetrapib metabolism and clearance.

Properties

CAS Number

262352-17-0

Product Name

Torcetrapib

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

Molecular Formula

C26H25F9N2O4

Molecular Weight

600.5 g/mol

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N

SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CP 529,414
CP 529414
CP-529,414
CP-529414
CP529,414
CP529414
torcetrapi

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.